ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a benzodiazole moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-amino-1,2,5-oxadiazole and 5-methyl-1H-1,3-benzodiazole. These intermediates are then subjected to a series of coupling reactions, cyclizations, and functional group transformations under controlled conditions to yield the final product. Common reagents used in these reactions include ethyl chloroformate, sodium azide, and various catalysts to facilitate the formation of the triazole and oxadiazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve efficient and cost-effective production while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has a broad range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a valuable tool for drug discovery.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL (4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL)AMINO)(OXO)ACETATE: This compound shares some structural similarities but differs in the presence of the adamantyl and thiazole moieties.
Other Triazole Derivatives: Compounds with triazole rings can have diverse chemical properties and applications, but the specific combination of functional groups in ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE makes it unique.
Properties
Molecular Formula |
C16H16N8O3S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]triazole-4-carboxylate |
InChI |
InChI=1S/C16H16N8O3S/c1-3-26-15(25)12-11(24(23-20-12)14-13(17)21-27-22-14)7-28-16-18-9-5-4-8(2)6-10(9)19-16/h4-6H,3,7H2,1-2H3,(H2,17,21)(H,18,19) |
InChI Key |
NGCKJYXZLKEAPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=C(N3)C=C(C=C4)C |
Origin of Product |
United States |
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